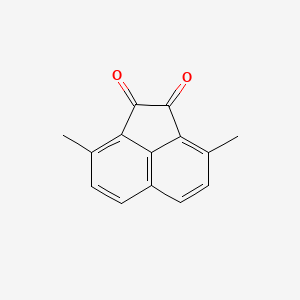
3,8-Dimethylacenaphthenchinon
Übersicht
Beschreibung
3,8-Dimethylacenaphthenequinone is an organic compound with the molecular formula C14H10O2 It is a derivative of acenaphthenequinone, characterized by the presence of two methyl groups at the 3 and 8 positions on the acenaphthenequinone core
Wissenschaftliche Forschungsanwendungen
3,8-Dimethylacenaphthenequinone has several applications in scientific research, including:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
Target of Action
It is known to be a useful intermediate in the preparation of fluorinated and trifluoromethylated corannulenes .
Mode of Action
The mode of action of 3,8-Dimethylacenaphthenequinone involves a series of chemical reactions. For instance, it undergoes an aldol condensation with 3-pentanone under basic conditions . This reaction is part of a larger process that transforms planar polyarenes into curved fused-ring systems .
Biochemical Pathways
The transformation of planar aromatic molecules into π-extended non-planar structures is a challenging task. This process requires the natural trigonal planar geometry of the sp²-hybridised carbon atoms to become non-planar . The angle strain associated with this pyramidalization needs to be overcome in any viable synthesis . This necessitates the application of either high-energy reaction conditions or high-energy precursors .
Pharmacokinetics
Its physical properties such as melting point (2060 to 2100 °C) and predicted boiling point (4082±350 °C) and density (1310±006 g/cm³) have been reported .
Result of Action
The result of the action of 3,8-Dimethylacenaphthenequinone is the successful transformation of a planar polyarene into a curved geometry by creating new C-C bonds along the rim of the molecular structure . This is illustrated in a 20-minute synthesis of corannulene, a fragment of fullerene C60, in 66% yield through ball milling of planar tetrabromomethylfluoranthene precursor under ambient conditions .
Action Environment
The action of 3,8-Dimethylacenaphthenequinone is influenced by the environment in which the reactions take place. For instance, mechanochemical forces can successfully transform a planar polyarene into a curved geometry without requiring inert conditions or organic solvents . This method provides better yields within shorter reaction times and opens up a new reaction space for inducing curvature at a molecular level .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dimethylacenaphthenequinone typically involves the aldol condensation of acenaphthenequinone with a methylating agent. One common method includes the reaction of acenaphthenequinone with 3-pentanone under basic conditions using potassium hydroxide (KOH) dissolved in methanol . This reaction yields the desired product through a series of intermediate steps.
Industrial Production Methods: While specific industrial production methods for 3,8-Dimethylacenaphthenequinone are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 3,8-Dimethylacenaphthenequinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces hydroquinones.
Vergleich Mit ähnlichen Verbindungen
Acenaphthenequinone: The parent compound without the methyl groups.
1,2-Acenaphthylenedione: Another derivative with different substitution patterns.
Fluoranthenequinone: A structurally related compound with a different core structure.
Uniqueness: 3,8-Dimethylacenaphthenequinone is unique due to the presence of methyl groups at specific positions, which influence its chemical reactivity and physical properties.
Eigenschaften
IUPAC Name |
3,8-dimethylacenaphthylene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c1-7-3-5-9-6-4-8(2)11-12(9)10(7)13(15)14(11)16/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVJXPYFESLYEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C=C1)C=CC(=C3C(=O)C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tris[4-(3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl)phenyl] phosphine](/img/structure/B1640415.png)

![(2R,3S)-2-[tert-butoxycarbonyl-(methyl)-amino]-3-hydroxy-butanoic acid](/img/structure/B1640418.png)
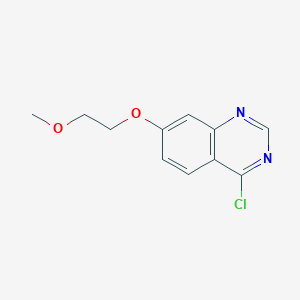

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-carbamoyl-5-hydroxyimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B1640424.png)
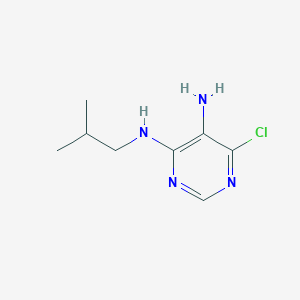
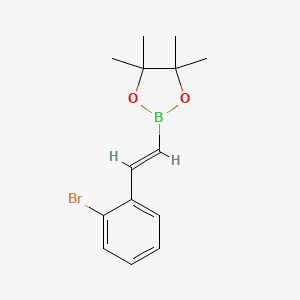

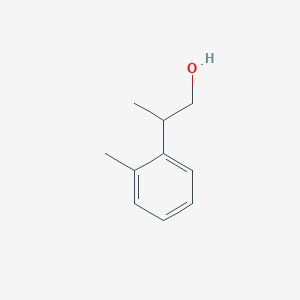
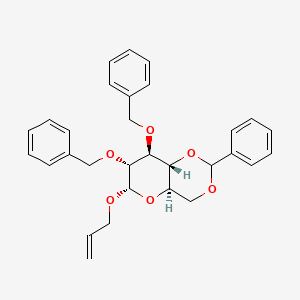
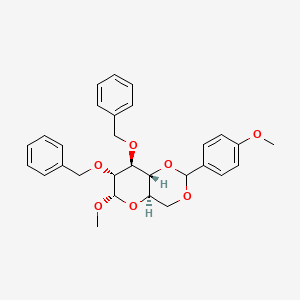
![[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B1640457.png)
